molecular formula C16H23NO2 B3155967 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol CAS No. 81562-91-6

1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol

Cat. No.: B3155967
CAS No.: 81562-91-6
M. Wt: 261.36 g/mol
InChI Key: PCTOTSPQXJTUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a methoxy group attached to a phenyl ring, which is further connected to an octahydro-isoquinolin-4a-ol structure. The presence of the methoxy group and the isoquinoline backbone imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol can be achieved through several synthetic routes. One common method involves the reduction of 1-(4-Methoxy-phenyl)-isoquinoline using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-(4-Methoxy-phenyl)-isoquinoline. This process uses a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under high pressure and temperature conditions. The reaction is conducted in a hydrogen atmosphere to ensure complete reduction of the isoquinoline ring.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Further reduction of the compound can be achieved using stronger reducing agents, leading to the formation of fully saturated derivatives.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Fully saturated derivatives

    Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol involves its interaction with specific molecular targets and pathways. The methoxy group and isoquinoline backbone allow the compound to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are being studied for potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-phenyl)-isoquinoline
  • 1-(4-Methoxy-phenyl)-tetrahydro-isoquinoline
  • 1-(4-Methoxy-phenyl)-dihydro-isoquinoline

Uniqueness

1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol is unique due to its fully saturated isoquinoline ring, which imparts different chemical and physical properties compared to its partially saturated or unsaturated analogs. The presence of the methoxy group also influences its reactivity and interactions with biological targets, making it distinct from other isoquinoline derivatives.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-19-13-7-5-12(6-8-13)15-14-4-2-3-9-16(14,18)10-11-17-15/h5-8,14-15,17-18H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTOTSPQXJTUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3CCCCC3(CCN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol
Reactant of Route 4
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxy-phenyl)-octahydro-isoquinolin-4a-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.